(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
Overview
Description
(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Biological Activity
(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, a compound belonging to the isoxazole class, has garnered attention due to its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group attached to a phenyl ring, contributing to its unique properties and biological activities.
Antiviral Activity
Research has shown that isoxazole derivatives exhibit significant antiviral properties. A study evaluating various isoxazole compounds indicated that derivatives with specific substitutions could inhibit viral entry effectively. For instance, while related compounds demonstrated IC50 values ranging from 2.5 μM to 30 μM against filoviruses like Ebola and Marburg, the specific activity of this compound requires further exploration to establish its efficacy in this regard .
Anticancer Activity
The cytotoxic effects of isoxazole derivatives have been documented in several studies. For example, a study on trisubstituted isoxazoles revealed varying levels of cytotoxicity against human promyelocytic leukemia cell lines (HL-60). The IC50 values for these compounds ranged from 86 μM to 755 μM, indicating that structural modifications can significantly influence their anticancer activity . The mechanism of action often involves modulation of apoptosis-related proteins such as Bcl-2 and p21WAF-1 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of isoxazole compounds. Research indicates that modifications at specific positions on the isoxazole ring can enhance activity against targeted biological pathways. For example, substitution patterns on the phenyl ring significantly affect both antiviral and anticancer activities .
Compound | Structure | IC50 (μM) | Biological Activity |
---|---|---|---|
8a | structure | 30 | Filoviral entry inhibitor |
4c | structure | 86 - 755 | Cytotoxicity in HL-60 cells |
17h | structure | 1.86 | Antimicrobial activity |
Case Studies
- Antiviral Efficacy : A study on a series of isoxazole derivatives demonstrated that modifications could yield compounds with IC50 values as low as 2.5 μM against viral infections, highlighting the potential for this compound in antiviral drug development .
- Cytotoxicity Assessment : In vitro studies indicated that certain isoxazole derivatives exhibited significant cytotoxic effects on HL-60 cells with mechanisms involving apoptosis modulation. Compounds similar to this compound showed promising results that could be replicated with this compound .
Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFUUEZYEKGLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670248 | |
Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-10-9 | |
Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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